3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a chromenone core, and a morpholine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the bromination of a phenoxy precursor, followed by its attachment to the chromenone core through nucleophilic substitution reactions.
Attachment of the morpholine carboxylate moiety: This is usually done via esterification or amidation reactions, where the morpholine ring is introduced to the carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenoxy group and chromenone core are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- 3-(2-iodophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Uniqueness
Compared to similar compounds, 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s properties.
Properties
IUPAC Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO6/c21-15-3-1-2-4-16(15)28-18-12-26-17-11-13(5-6-14(17)19(18)23)27-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNCJZHSFSUIPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.